N1-(2-(dimethylamino)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
描述
属性
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O4S/c1-16-14-17(2)20(18(3)15-16)31(29,30)26-12-7-6-8-19(26)9-10-23-21(27)22(28)24-11-13-25(4)5/h14-15,19H,6-13H2,1-5H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZGSOBTUJTASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Oxalamide Compounds
Structural Analogues and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and its analogues:
Key Observations :
- The target compound’s mesitylsulfonyl-piperidine group is unique among the analogues, which typically feature pyridine or methoxybenzyl groups. Sulfonamides are known to resist hydrolysis but may undergo cytochrome P450-mediated metabolism, unlike ethers or pyridines .
- The dimethylaminoethyl group could enhance solubility in acidic environments due to protonation, whereas methoxybenzyl groups in analogues improve lipophilicity .
Metabolic and Toxicological Profiles
Metabolic Pathways:
- S336 and Analogues: Metabolized via hydrolysis of the oxalamide bond and O-demethylation of methoxy groups, yielding non-toxic metabolites (e.g., methoxybenzyl alcohols, pyridine derivatives) .
- Target Compound : The mesitylsulfonyl group may undergo sulfonation or oxidative desulfonation , while the piperidine ring could be hydroxylated or N-dealkylated. These pathways might increase metabolic complexity compared to analogues .
Regulatory and Application Status
- Approved Analogues : S336 (FEMA 4233) and related oxalamides have global regulatory approval as flavoring agents, with applications in sauces, snacks, and frozen foods .
- Target Compound: No regulatory data are available. Its complex structure may require extensive toxicological evaluation, particularly for sulfonamide-related adverse effects, before approval .
常见问题
Q. What are the critical steps in synthesizing N1-(2-(dimethylamino)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide?
The synthesis involves:
- Formation of the sulfonamide group : Reacting mesitylsulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine) to install the mesitylsulfonyl moiety .
- Oxalamide coupling : Using oxalyl chloride or carbodiimide reagents (e.g., DCC/HOBt) to link the dimethylaminoethyl and sulfonamide-piperidine-ethyl groups .
- Purification : Chromatography (e.g., silica gel or reverse-phase HPLC) to achieve >95% purity, validated by NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : Assign peaks for dimethylamino protons (~2.2 ppm), sulfonamide (δ 3.1–3.5 ppm), and oxalamide carbonyls (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 506.25 (calculated for C24H36N4O4S) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Kinase inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) due to sulfonamide and oxalamide motifs linked to ATP-binding site interactions .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility profiling : Use shake-flask methods in PBS and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Strategies include:
- Continuous flow reactors : Improve mixing and heat transfer for sulfonamide formation, reducing side products like over-sulfonated derivatives .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate oxalamide coupling, achieving >80% yield vs. 50–60% without .
- In-line analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .
Q. What computational methods resolve contradictions in proposed binding mechanisms?
- Molecular docking (AutoDock Vina) : Model interactions with kinase domains (e.g., PDB 1ATP) to identify key hydrogen bonds between the oxalamide carbonyls and Lys72/Val104 residues .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; compare with mutagenesis data to validate binding hypotheses .
- SAR studies : Modify dimethylamino or mesitylsulfonyl groups and correlate with IC50 shifts (e.g., IC50 drops from 12 nM to 220 nM upon replacing mesityl with tolyl) .
Q. How to address discrepancies in reported solubility data?
- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify formulations achieving >2 mg/mL .
- Salt screening : Test hydrochloride or mesylate salts to enhance aqueous solubility by 3–5× .
- Dynamic light scattering (DLS) : Monitor aggregation in PBS at 37°C to distinguish true solubility from colloidal dispersions .
Q. What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Heat lysates from treated cells (10 µM compound) and detect kinase target stabilization via Western blot .
- Photoaffinity labeling : Synthesize an azide-derivatized analog for click chemistry-based pull-down assays to identify off-targets .
- Phosphoproteomics (LC-MS/MS) : Quantify changes in phosphorylation sites (e.g., p-Ser/Thr) to confirm pathway modulation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonamide formation | Mesitylsulfonyl chloride, Et3N, DCM, 0°C | 75 | 90 | |
| Oxalamide coupling | Oxalyl chloride, DMF, RT, 12 h | 60 | 85 | |
| Purification | Prep-HPLC (ACN/H2O + 0.1% TFA) | 95 | 99 |
Q. Table 2. Biological Activity Profile
| Assay Type | Model System | Result (IC50/EC50) | Reference |
|---|---|---|---|
| Kinase inhibition | PKA (in vitro) | 12 nM | |
| Cytotoxicity | HeLa cells (48 h) | 8 µM | |
| Solubility | PBS (pH 7.4) | 0.5 mg/mL |
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